molecular formula C15H11BrCl2O B1522424 3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one CAS No. 898761-94-9

3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one

Cat. No.: B1522424
CAS No.: 898761-94-9
M. Wt: 358.1 g/mol
InChI Key: UQSMUDBQSKWBSN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one is a complex organic compound characterized by its bromo and dichloro phenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzene is reacted with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control reaction parameters. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reactions can occur, especially at the bromo and chloro positions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, heat.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: AlCl3, acyl chlorides, anhydrous conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or alkanes.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromo and chloro-substituted phenyl groups with biological targets. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bromo and chloro groups enhance the binding affinity and specificity of the compound to these targets, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target involved.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)propionic acid

  • 3-(2-Bromophenyl)propionic acid

  • 3-(4-Methoxyphenyl)propionic acid

Uniqueness: 3-(4-Bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one stands out due to its unique combination of bromo and dichloro substituents, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSMUDBQSKWBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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